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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5-DSPE (1,2-distearoyl-
sn-glycero-3-phosphoethanolamine labeled with Cyanine 5) for single-particle tracking (SPT)
experiments. This powerful technique allows for the real-time visualization and quantitative
analysis of the dynamics of individual nanopatrticles, such as liposomes and micelles, in
biological systems. Understanding these dynamics is crucial for the development of effective
drug delivery systems and for studying cellular processes like endocytosis.

Introduction to Cy5-DSPE in Single-Particle
Tracking

Cy5-DSPE is a fluorescently labeled phospholipid ideal for SPT studies due to the bright and
photostable properties of the Cy5 dye, which has an excitation maximum around 651 nm and
an emission maximum around 670 nm.[1] Its lipid anchor, DSPE, allows for stable incorporation
into the lipid bilayer of nanoparticles. When these labeled nanoparticles are introduced into a
biological system, their movement can be tracked with high spatial and temporal resolution
using fluorescence microscopy techniques like Total Internal Reflection Fluorescence (TIRF)
microscopy.[2][3]

By analyzing the trajectories of individual particles, researchers can extract valuable
quantitative data, including diffusion coefficients and modes of motion, which provide insights
into the nanoparticle's interactions with its environment.[4]
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Quantitative Data from Cy5-DSPE SPT Experiments

The primary quantitative output of SPT experiments is the characterization of particle motion.
This is often achieved by calculating the mean squared displacement (MSD) of individual
particle trajectories. The relationship between MSD and time lag (1) can reveal the mode of
motion. For normal diffusion, the MSD is linearly proportional to T (MSD = 4Dt in 2D), where D
is the diffusion coefficient.
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Parameter

Description

Typical
Values/Observation
S

Reference

Vesicle Size (Pre-

experiment)

The hydrodynamic
diameter of the
nanoparticles is a
critical parameter
affecting their
behavior. It is typically
measured by Dynamic
Light Scattering
(DLS).

100 - 200 nm for
liposomal drug

delivery systems.

[2]

Zeta-Potential (Pre-

experiment)

Indicates the surface
charge of the
nanoparticles, which

influences their

Can be modulated by
formulation; often

slightly negative for

[2]

Mode of Motion (from
SPT)

stability and B
) ) ) stability.
interaction with cell
membranes.
In live cells,

Characterized by the
anomalous diffusion
exponent (a) from the
MSD plot (MSD «
™0). a = 1 indicates
normal diffusion; a < 1
indicates subdiffusion
(hindered motion); a >
1 indicates
superdiffusion

(directed motion).

nanoparticles often
exhibit periods of all
three modes of motion
as they interact with
cellular structures. For
example, a values can
be segmented into
stationary (a < 0.67),
diffusive-like (0.67 < a
< 1.33), and directed

(a = 1.33) motion.

[4]

Diffusion Coefficient

(D)

A measure of the
particle's mobility.
Calculated from the

initial slope of the

Highly dependent on
the environment. For
example, the diffusion

of liposomes is

[4]115]
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MSD plot for diffusive

trajectories.

significantly slower in
the cytoplasm
compared to in
solution due to
molecular crowding.
Specific values can
range from <0.1 pm2/s
for constrained
particles to >1 uma/s
for freely diffusing
ones in less crowded

environments.

Experimental Protocols

This section provides a detailed methodology for conducting an SPT experiment using Cy5-

DSPE-labeled liposomes on live cells.

Preparation of Cy5-DSPE Labeled Liposomes

This protocol describes the preparation of unilamellar liposomes with a diameter of

approximately 100-150 nm using the thin-film hydration and extrusion method.

Materials:

e Cholesterol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

o 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)
« Cy5-DSPE

e Chloroform

e Phosphate-buffered saline (PBS), pH 7.4
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e Mini-extruder with 100 nm polycarbonate membranes
e Rotary evaporator

o Water bath sonicator

Procedure:

e Lipid Film Formation:

1. In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and Cy5-DSPE in
chloroform. A typical molar ratio is 55:40:4.9:0.1 (DSPC:Cholesterol:DSPE-PEG2000:Cy5-
DSPE). The total lipid concentration should be around 10-20 mg/mL.

2. Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above
the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film
on the flask wall.

3. Continue evaporation under vacuum for at least 1 hour to ensure complete removal of the
organic solvent.

e Hydration:

1. Hydrate the lipid film with pre-warmed PBS (pH 7.4) to a final lipid concentration of 1-2
mg/mL.

2. Vortex the flask for several minutes until the lipid film is fully suspended, forming a milky
solution of multilamellar vesicles.

o Extrusion:

1. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the
manufacturer's instructions.

2. Equilibrate the extruder to a temperature above the lipid phase transition temperature.

3. Load the liposome suspension into one of the syringes.
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4. Pass the suspension through the membrane 11-21 times to form unilamellar vesicles of a
uniform size.

5. The resulting liposome solution should appear translucent.

e Characterization:

1. Measure the size distribution and zeta potential of the prepared liposomes using Dynamic
Light Scattering (DLS).

2. Store the liposomes at 4°C until use.

Live Cell Single-Particle Tracking Experiment

This protocol outlines the steps for imaging the movement of Cy5-DSPE labeled liposomes on
the surface of live cells using TIRF microscopy.

Materials:

e Cultured cells (e.g., HeLa, MCF-7)

e Cell culture medium (e.g., DMEM with 10% FBS)
e Glass-bottom dishes

o Cy5-DSPE labeled liposomes (from Protocol 3.1)

o TIRF microscope equipped with a 640 nm laser, an EMCCD or sCMOS camera, and an
environmental chamber to maintain 37°C and 5% COs..

e Image analysis software with particle tracking capabilities (e.g., ImageJ with TrackMate,
MATLAB-based custom scripts).

Procedure:
o Cell Culture:

1. One to two days before the experiment, seed the cells onto glass-bottom dishes at a
density that will result in 50-70% confluency on the day of imaging.
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e Liposome Incubation:

1. On the day of the experiment, replace the cell culture medium with fresh, pre-warmed
medium.

2. Dilute the Cy5-DSPE labeled liposome stock solution in the cell culture medium to a final
concentration that results in a sparse distribution of individual particles on the cell surface
(typically in the pM to nM range). This concentration needs to be optimized to avoid having
too many overlapping particles, which complicates tracking.

3. Add the diluted liposome solution to the cells and incubate for 15-30 minutes at 37°C to

allow for binding to the cell surface.
e TIRF Microscopy Imaging:
1. Place the dish on the microscope stage within the environmental chamber.
2. Locate a cell with fluorescent spots on its surface.

3. Set up the TIRF illumination to excite the Cy5 dye (e.g., 640 nm laser). Adjust the laser
power to achieve a good signal-to-noise ratio while minimizing photobleaching.

4. Acquire a time-lapse series of images (a "movie"). Typical acquisition parameters are an
exposure time of 50-100 ms per frame for a duration of 1-5 minutes.

o Data Analysis:

1. Particle Detection and Localization: Use an appropriate algorithm to detect the individual
fluorescent spots in each frame and determine their precise coordinates, often by fitting a
2D Gaussian function to the intensity profile of each spot.

2. Trajectory Reconstruction: Link the localized positions of each particle across consecutive
frames to reconstruct their trajectories.

3. MSD Analysis: For each trajectory, calculate the MSD as a function of time lag (1).

4. Diffusion Coefficient Calculation: For particles exhibiting diffusive motion, calculate the
diffusion coefficient (D) from the initial slope of the MSD plot (MSD = 4Dr).
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5. Mode of Motion Analysis: Analyze the shape of the MSD plot on a log-log scale to
determine the mode of motion (subdiffusive, diffusive, or superdiffusive).

Visualizations
Experimental Workflow
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Caption: Experimental workflow for SPT of Cy5-DSPE labeled liposomes.
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Signaling Pathway: Clathrin-Mediated Endocytosis

Nanopatrticles, including liposomes, often enter cells via endocytosis. Tracking their movement
can provide insights into the dynamics of this process. Clathrin-mediated endocytosis is a
major pathway for the uptake of nanoparticles.
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Caption: Clathrin-mediated endocytosis pathway for nanoparticle uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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